

Application Notes and Protocols: Preparation of K34c Stock Solutions from Powder

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Compound of Interest

Compound Name: K34c
Cat. No.: B12394959

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Abstract

K34c is a potent and selective antagonist of $\alpha 5\beta 1$ integrin, a cell adhesion receptor critically involved in cell survival, migration, and signaling.[1][2][3] By inhibiting $\alpha 5\beta 1$ integrin, **K34c** can reduce chemotherapy-induced premature senescence and promote apoptosis, making it a valuable tool for research, particularly in fields like glioblastoma.[3][4] This document provides a detailed protocol for the preparation of **K34c** stock solutions from its powdered form, ensuring accurate, reproducible, and stable solutions for in vitro experimental use. It includes information on the physicochemical properties, solubility, preparation protocols, storage conditions, and the primary signaling pathway affected by **K34c**.

Physicochemical Properties

K34c is a white solid compound with the following properties:

Property	Value	Reference
Molecular Weight	447.53 g/mol	[1][2][4]
Chemical Formula	C ₂₆ H ₂₉ N ₃ O ₄	[1][2][4]
Purity	≥98% (HPLC)	[2]
CAS Number	939769-93-4	[1][2]
Appearance	White solid	[4]

Solubility Data

The solubility of **K34c** powder is critical for preparing accurate stock solutions. Dimethyl sulfoxide (DMSO) is the recommended primary solvent.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	44.75 - 120 mg/mL	100 - 268.14 mM	Solubility data varies by supplier.[2][4] Sonication is recommended to aid dissolution.[4][5] It is advisable to prepare stock solutions at a concentration well below the maximum solubility to ensure complete dissolution.
Ethanol	44.75 mg/mL	100 mM	

Experimental Protocol: Preparation of a 10 mM K34c Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use. Always work in a sterile environment (e.g., a laminar flow hood) and use appropriate personal protective equipment (PPE).

Materials

- **K34c** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL)
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic cleaner (recommended)

Pre-calculated Mass for Stock Solutions

The following table provides the mass of **K34c** powder required to prepare various stock solution concentrations in 1 mL of solvent, based on a molecular weight of 447.53 g/mol .

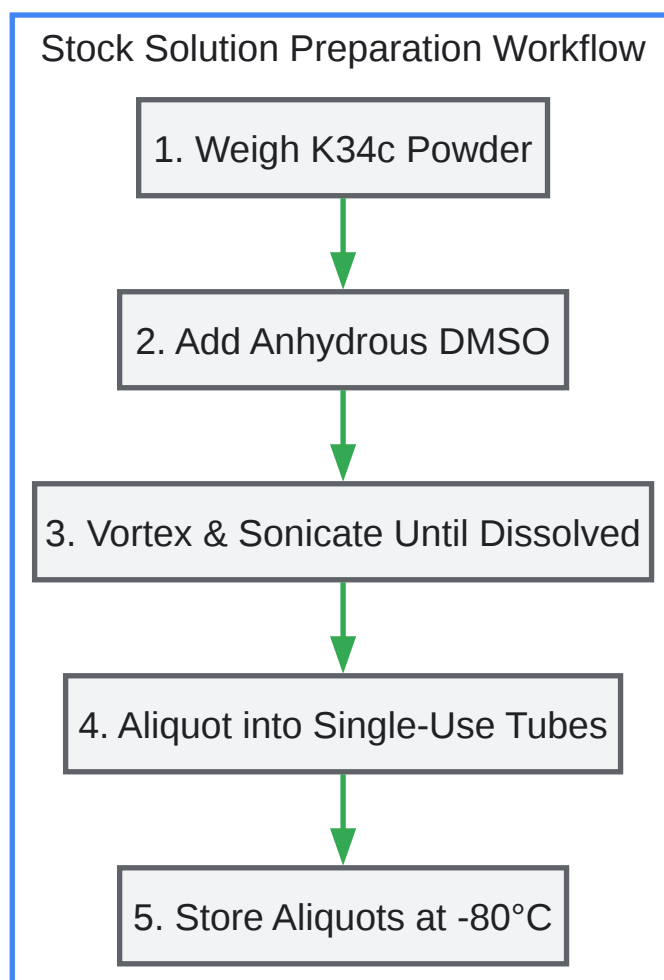
Target Concentration	Mass for 1 mL	Mass for 5 mL	Mass for 10 mL
1 mM	0.45 mg	2.24 mg	4.48 mg
5 mM	2.24 mg	11.19 mg	22.38 mg
10 mM	4.48 mg	22.38 mg	44.75 mg
50 mM	22.38 mg	111.88 mg	223.77 mg

Step-by-Step Procedure

- Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.48 mg of **K34c** powder.

- Weighing: Accurately weigh 4.48 mg of **K34c** powder and transfer it to a sterile microcentrifuge tube.
- Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the **K34c** powder.
- Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, sonication in an ultrasonic water bath for 5-10 minutes is recommended to ensure the compound is fully solubilized.[4]
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile, clearly labeled microcentrifuge tubes.[3]
- Storage: Store the aliquots at -80°C for long-term stability.

Workflow for K34c Stock Solution Preparation



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Caption: Workflow for preparing **K34c** stock solution.

Storage and Stability

Proper storage is essential to maintain the activity of **K34c**.

Form	Storage Temperature	Storage Period	Reference
Powder	-20°C	3 years	[4][6]
In Solvent (DMSO)	-20°C	1 month	[3][6]
In Solvent (DMSO)	-80°C	6 months to 1 year	[3][4][6]

Note: Avoid repeated freeze-thaw cycles of the stock solution.[3] For use, thaw a single aliquot at room temperature and keep it on ice during the experiment. Discard any unused portion of the thawed aliquot.

Application Example: Dilution for Cell-Based Assays

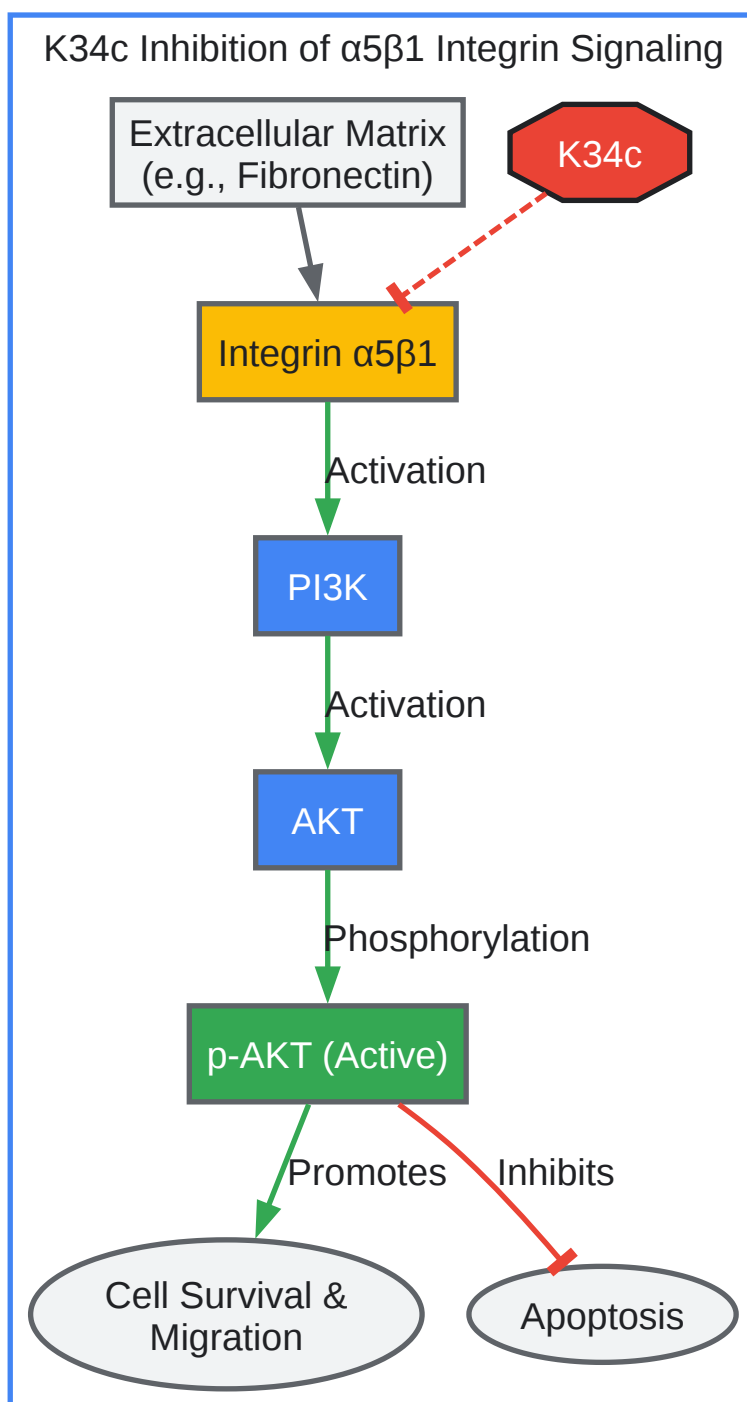
When using the **K34c** stock solution for in vitro experiments, it must be diluted to the final working concentration in the appropriate cell culture medium or assay buffer.

- Thaw: Thaw a single aliquot of the 10 mM **K34c** stock solution at room temperature.
- Dilution: Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration. For example, to achieve a 20 μ M working solution, you can add 2 μ L of the 10 mM stock solution to 998 μ L of cell culture medium (a 1:500 dilution).
- Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of **K34c** used, to account for any effects of the solvent on the cells. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid toxicity.

Mechanism of Action & Signaling Pathway

K34c functions as a selective antagonist of $\alpha 5\beta 1$ integrin.[2] Integrins are transmembrane receptors that mediate cell-matrix adhesion and activate intracellular signaling cascades. The $\alpha 5\beta 1$ integrin, upon binding to extracellular matrix proteins like fibronectin, activates pathways such as the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which promotes cell survival and proliferation.[7][8][9]

By blocking $\alpha 5\beta 1$ integrin, **K34c** inhibits the activation of PI3K and its downstream effector AKT.[8] This inhibition disrupts pro-survival signaling, sensitizing cells (such as glioblastoma cells) to apoptosis.[7][8]



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Caption: **K34c** inhibits the $\alpha 5\beta 1$ integrin/PI3K/AKT pathway.

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